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methyl ester

Cat. No. 83275632

Introduction

3-Benzyloxyphenylacetic acid methyl ester (CAS No: 62969-42-0) is an organic compound
of significant interest in synthetic chemistry, often serving as a key intermediate in the
development of pharmaceuticals and other bioactive molecules. Its structure, featuring a methyl
ester, a phenylacetic acid core, and a benzyl ether protecting group, presents a rich landscape
for spectroscopic analysis. Accurate structural elucidation and purity assessment are
paramount for its application in complex synthetic pathways. This guide provides an in-depth
analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data expected for this compound, grounded in established spectroscopic principles and
experimental protocols.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the foundation for interpreting its
spectra. Key structural features include:

o Aromatic Systems: Two distinct phenyl rings—one from the benzyl group and one from the
phenylacetic acid moiety.

o Ester Group: A methyl ester (-COOCH:s) functionality.
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o Ether Linkage: A benzylic ether (-O-CHz-Ph).

» Methylene Bridge: A methylene group (-CHz-) connecting the substituted phenyl ring to the
ester carbonyl.

Each of these features gives rise to characteristic signals in different spectroscopic techniques,
which, when analyzed together, provide an unambiguous confirmation of the compound'’s
identity.

Figure 1: Molecular structure of 3-benzyloxyphenylacetic acid methyl ester with atom
numbering.

'H Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the number, connectivity, and
chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: *H NMR

A standard protocol for acquiring a *H NMR spectrum is as follows:

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent, typically deuterated chloroform (CDClIs).[1]

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
= 0.00 ppm).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400
MHz or higher field spectrometer.[2] Key parameters include a sufficient number of scans to
achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width
covering the expected chemical shift range (typically 0-12 ppm).

Data Interpretation and Sighal Assignment

The *H NMR spectrum is characterized by several distinct signals corresponding to the different
proton environments in the molecule.
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e Benzyl Phenyl Protons (H-13'to H-17"): These five protons appear as a multiplet in the
aromatic region, typically around & 7.30-7.45 ppm. Their overlapping signals are due to
similar electronic environments.

e Phenylacetate Aromatic Protons (H-2, H-4, H-5, H-6): These four protons also reside in the
aromatic region but are influenced by the electron-donating ether and electron-withdrawing
acetyl groups. They typically appear as a complex multiplet between & 6.85-7.30 ppm.

e Benzylic Methylene Protons (H-11): The two protons of the -O-CHz-Ph group are chemically
equivalent and appear as a sharp singlet. The adjacent oxygen atom deshields them, placing
the signal around & 5.05 ppm.[3]

o Ester Methyl Protons (H-10): The three protons of the -COOCHSs group are equivalent and
appear as a distinct singlet. The electronegative oxygen and carbonyl group place this signal
at approximately & 3.70 ppm.[4]

o Acetate Methylene Protons (H-7): The two protons of the -CH2-COO- group are equivalent
and appear as a singlet around & 3.62 ppm, deshielded by the adjacent aromatic ring and
carbonyl group.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

H-13'to H-17' 7.30 - 7.45 Multiplet (m) 5H

H-2, H-4, H-5, H-6 6.85 - 7.30 Multiplet (m) 4H

H-11 (-O-CH2) 5.05 Singlet (s) 2H

H-10 (-OCHs3) 3.70 Singlet (s) 3H

H-7 (-CH2-CO) 3.62 Singlet (s) 2H

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information on the carbon skeleton of a molecule. While less
sensitive than 'H NMR, it is invaluable for determining the number and type of carbon atoms
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(CHs, CHz, CH, and quaternary).[5]

Experimental Protocol: **C NMR

Sample Preparation: The same sample prepared for *H NMR can be used.

Data Acquisition: Spectra are typically acquired on a 400 MHz (or higher) spectrometer
operating at a corresponding 13C frequency (e.g., 100 MHz). Proton decoupling is used to
simplify the spectrum to single lines for each unique carbon.[2] DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be run to differentiate between CH,
CHz, and CHs groups.[1]

Data Interpretation and Signhal Assignment

The 13C NMR spectrum will show 13 distinct signals, as symmetry does not render any carbons

equivalent.

Carbonyl Carbon (C-8): The ester carbonyl carbon is the most deshielded, appearing far
downfield around & 171.5 ppm.

Aromatic Carbons (C-1 to C-6, C-12 to C-17"): These 12 carbons appear in the typical
aromatic range of d 115-160 ppm. The carbon attached to the ether oxygen (C-3) will be
significantly deshielded (~159 ppm), as will the quaternary carbon of the benzyl group (C-12,
~137 ppm).

Benzylic Methylene Carbon (C-11): The carbon of the -O-CHz-Ph group is found around o
70.0 ppm.

Ester Methyl Carbon (C-10): The methyl carbon of the ester appears around & 52.2 ppm.

Acetate Methylene Carbon (C-7): The methylene carbon adjacent to the carbonyl is typically
found around & 41.2 ppm.
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Predicted Chemical Shift (9,

Carbon Assignment Carbon Type
ppm)
C-8 (C=0) 171.5 C
C-3 (-O-Ar) 159.0 C
C-12 (Ar-C) 137.0 C
C-1 (Ar-C) 135.5 C
C-14', C-16' 128.6 CH
C-1%' 128.1 CH
C-13, C-17 127.6 CH
C-5 129.6 CH
C-2,C-4,C-6 115- 122 CH
C-11 (-O-CH>) 70.0 CH2
C-10 (-OCHs) 52.2 CHs
C-7 (-CH2-CO) 41.2 CH2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6]

Experimental Protocol: IR

» Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the compound with dry potassium bromide and pressing it into a transparent disk.
Alternatively, a thin film can be cast from a volatile solvent.[7][8]

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of air (or the KBr pellet) is taken first and automatically
subtracted from the sample spectrum.[9] The typical range is 4000-400 cm~1.
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Data Interpretation and Functional Group Analysis

The IR spectrum provides a "fingerprint” of the molecule, with key absorptions confirming its
structure.

o C=0 Stretch (Ester): A very strong and sharp absorption band is expected in the range of
1750-1735 cm~1, which is highly characteristic of a saturated ester carbonyl group.[10][11]

o Aromatic C-H Stretch: Signals appear just above 3000 cm~1, typically in the 3100-3030 cm~1
region.

 Aliphatic C-H Stretch: Absorptions from the methylene and methyl groups appear just below
3000 cm™1, in the 2950-2850 cm~1 range.

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm~1 region confirm
the presence of the aromatic rings.

e C-O Stretches (Ester and Ether): Strong bands corresponding to the C-O stretching
vibrations of the ester and ether linkages are expected in the fingerprint region, typically
between 1300-1050 cm~1.[11]

Wavenumber (cm~1) Vibration Type Functional Group
3100 - 3030 C-H Stretch Aromatic

2950 - 2850 C-H Stretch Aliphatic (CHz, CHs3)
1740 C=0 Stretch Ester

1600, 1585, 1495 C=C stretch Aromatic

1250 - 1050 C-O Stretch Ester, Ether

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. Electron lonization (El) is a common "hard" ionization technique
that causes extensive fragmentation, providing valuable structural information.[12][13]
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Experimental Protocol: EI-MS

o Sample Introduction: A small amount of the volatile sample is introduced into the ion source,
where it is vaporized.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a radical cation, known as the
molecular ion (M*e).[14]

o Fragmentation: Excess energy from the ionization process causes the molecular ion to break
apart into smaller, characteristic fragment ions.[15]

e Analysis: The ions are accelerated and separated by a mass analyzer based on their m/z
ratio, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

EI-MS Acquisition

Purified Sample Sample Preparation Data Interpretation
(3-Bae;§yyly?;<lyh;;|:eer;)[/\ear;:enc (Dissolve in CDCls, KBr pellet, etc.) FTIR Acquisition Raw Spectroscopic Data & Signal Assignment

NMR Acquisition
(*H, 13C, DEPT)

Structure Confirmation

Click to download full resolution via product page

Figure 2: General workflow for the spectroscopic analysis of an organic compound.

Data Interpretation and Fragmentation Analysis

The mass spectrum provides the molecular weight and structural clues from fragmentation
patterns. The nominal molecular weight of C16H1603 is 256 g/mol .

e Molecular lon (M*e): A peak at m/z 256 corresponding to the intact radical cation
[C16H1603]*e is expected.[16] Its presence confirms the molecular weight.
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o Base Peak (m/z 91): The most common fragmentation pathway for benzyl ethers and related
compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium
cation, [C7H7]*. This fragment at m/z 91 is often the most intense peak (the base peak) in the
spectrum.

o Other Key Fragments:

o m/z 165: Loss of the benzyl group ([M - 91]%) results in a fragment corresponding to the
[HO-CeHa-CH2COOCH:s]* ion.

o m/z 197: Loss of the methoxycarbonyl group (*COOCHSs) from the molecular ion, [M - 59]*.

o m/z 77: The phenyl cation, [CeHs]*, arising from the benzyl group.[17]

[M]*e
m/z 256

- *CoHoOs | «C7H7 - *COOCHs

[C7H7]*
m/z 91
(Base Peak)

[M-91]* [M-59]*
m/z 165 m/z 197

Click to download full resolution via product page

Figure 3: Key fragmentation pathways for 3-benzyloxyphenylacetic acid methyl ester in EI-

MS.
m/z Proposed Fragment Identity Notes
256 [C16H1603]*e Molecular lon (M+e)
Loss of methoxycarbonyl
197 [M - «COOCHs]* _
radical
165 [M - «C7H7]* Loss of benzyl radical
Tropylium cation, often the
91 [C7HA]*
base peak
77 [CeHs]* Phenyl cation
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Conclusion: An Integrated Analysis

The structural elucidation of 3-benzyloxyphenylacetic acid methyl ester is definitively
achieved through the synergistic use of NMR, IR, and MS techniques. *H and 3C NMR confirm
the precise arrangement of the carbon-hydrogen framework, including the connectivity of the
two aromatic rings and the ester moiety. IR spectroscopy validates the presence of key
functional groups, most notably the strong ester carbonyl absorption. Finally, mass
spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns,
such as the formation of the tropylium ion, which strongly supports the presence of the benzyl
ether group. Together, these datasets provide a comprehensive and self-validating
spectroscopic profile, confirming the identity and purity of the compound with high confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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